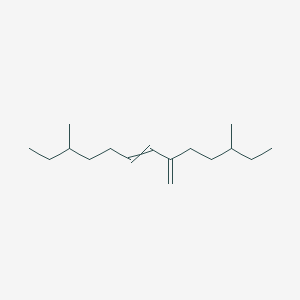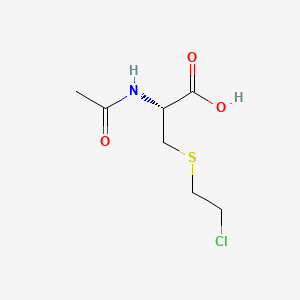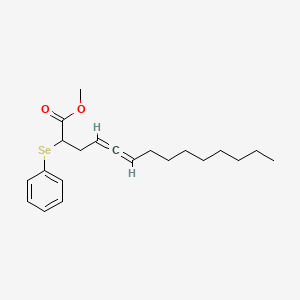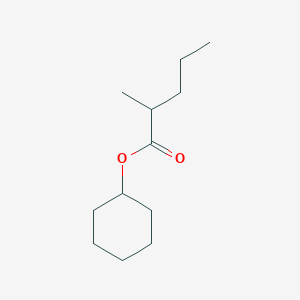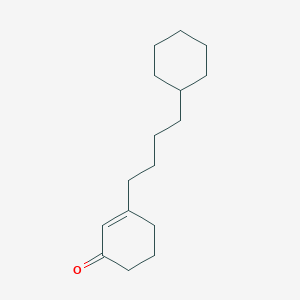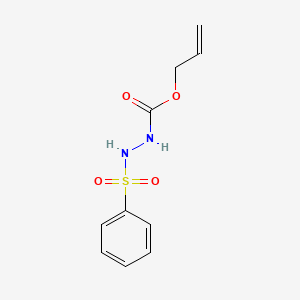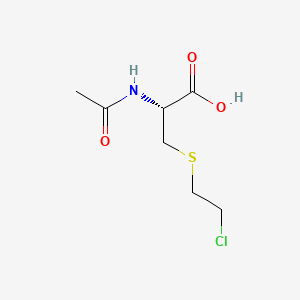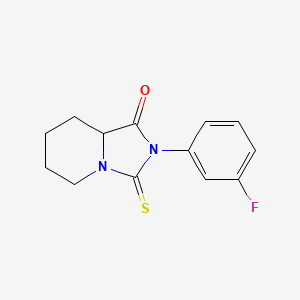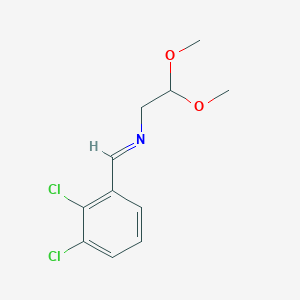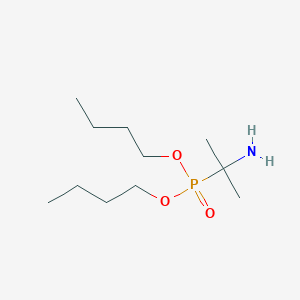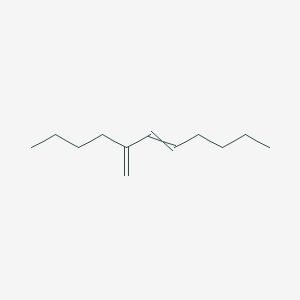![molecular formula C12H10N2O2 B14606930 7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 59851-71-7](/img/structure/B14606930.png)
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that features a fused oxazole and quinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst. For example, graphene oxide nanosheets have been used to catalyze the construction of quinazolin-4(3H)-ones starting from anthranilamide and an aldehyde/ketone in an aqueous medium at room temperature .
Another method involves the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler reaction with Cu(TFA)2 as a catalyst . This methodology allows for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines without the need for prefunctionalization.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that can be performed under mild conditions. The use of efficient catalysts and environmentally friendly solvents is preferred to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can convert the compound into dihydroquinazolinones.
Substitution: The compound can undergo substitution reactions at the C-4 position of the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as Cu(TFA)2. Reaction conditions typically involve mild temperatures and aqueous or organic solvents.
Major Products
The major products formed from these reactions include quinazolin-4(3H)-ones, dihydroquinazolinones, and various substituted derivatives of the oxazole and quinoline rings.
科学的研究の応用
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other oxazolo[4,5-c]quinolines and quinazolin-4(3H)-ones. These compounds share structural similarities but may differ in their substituents and functional groups.
Uniqueness
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to its specific substitution pattern and the presence of both oxazole and quinoline rings. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
59851-71-7 |
|---|---|
分子式 |
C12H10N2O2 |
分子量 |
214.22 g/mol |
IUPAC名 |
7-ethyl-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C12H10N2O2/c1-2-7-3-4-8-9(5-7)13-6-10-11(8)16-12(15)14-10/h3-6H,2H2,1H3,(H,14,15) |
InChIキー |
XVNNFWSHPORJOG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=NC=C3C(=C2C=C1)OC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


